2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the 4-Methylbenzyl Group: This step can be accomplished through alkylation reactions, where the benzimidazole core is treated with 4-methylbenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl and 4-methylbenzyl groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole
- 2-(ethylsulfonyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole
- 2-(ethylsulfonyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Uniqueness
2-(ethylsulfonyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties. Its ethylsulfonyl group provides a balance between hydrophilicity and lipophilicity, while the 4-methylbenzyl group enhances its stability and potential interactions with biological targets.
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-22(20,21)17-18-15-6-4-5-7-16(15)19(17)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCIMXNGURQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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